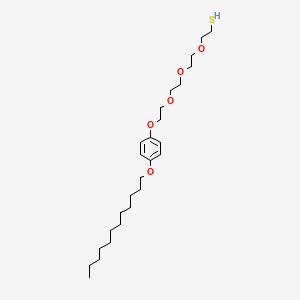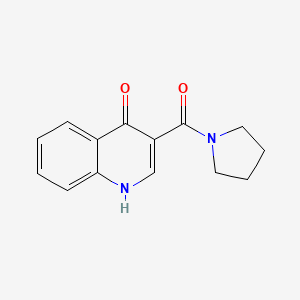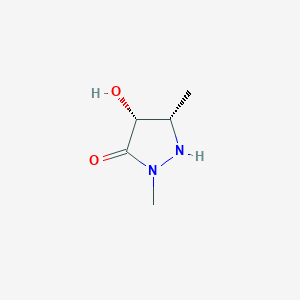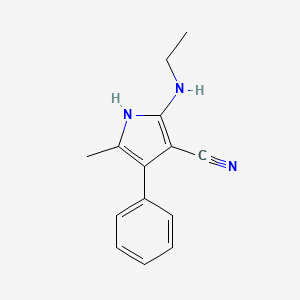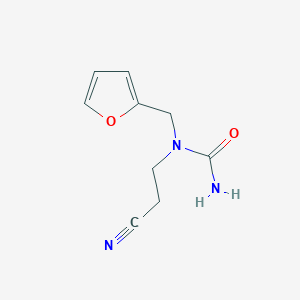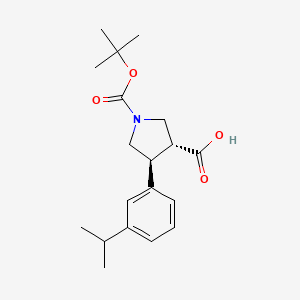
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and an isopropylphenyl group. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Isopropylphenyl Group: This step involves the alkylation of the pyrrolidine ring with an isopropylphenyl halide under basic conditions.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isopropylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the stereochemical requirements of biological processes. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.
作用機序
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule, which can then interact with its target.
類似化合物との比較
Similar Compounds
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the isopropyl group.
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds and valuable for specific applications in synthesis and research.
特性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c1-12(2)13-7-6-8-14(9-13)15-10-20(11-16(15)17(21)22)18(23)24-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)/t15-,16+/m1/s1 |
InChIキー |
XGDTVWJDXPTNIA-CVEARBPZSA-N |
異性体SMILES |
CC(C)C1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)C1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


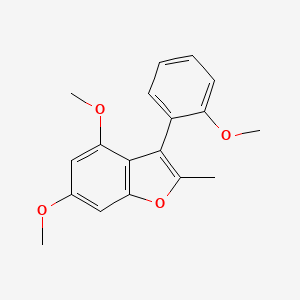
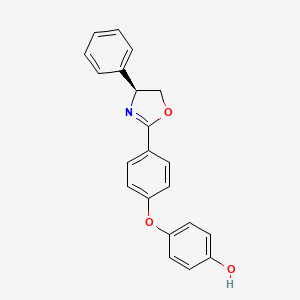
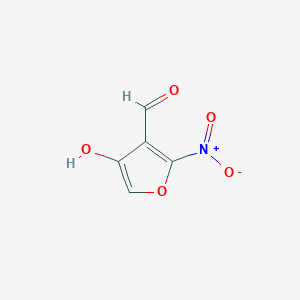
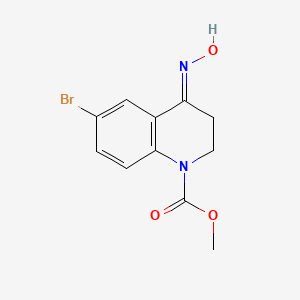
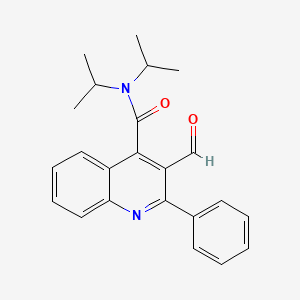
![1-[(Diphenylphosphoryl)methyl]cyclopentan-1-ol](/img/structure/B12890695.png)
